molecular formula C4H5IN2O2S B15279973 4-iodo-1-methanesulfonyl-1H-pyrazole

4-iodo-1-methanesulfonyl-1H-pyrazole

Cat. No.: B15279973
M. Wt: 272.07 g/mol
InChI Key: JCXQROQQKXTKAU-UHFFFAOYSA-N
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Description

4-Iodo-1-methanesulfonyl-1H-pyrazole is an organic compound belonging to the class of aryl iodides. It features a pyrazole ring substituted with an iodine atom at the 4-position and a methanesulfonyl group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-methanesulfonyl-1H-pyrazole typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-methanesulfonyl-1H-pyrazole with iodine in the presence of a base such as ammonium hydroxide. This reaction yields this compound along with other iodinated products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1-methanesulfonyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.

    Cyclization Reactions: It can form cyclic structures through reactions with other compounds.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, iodination can yield di-iodo or tri-iodo pyrazoles .

Scientific Research Applications

4-Iodo-1-methanesulfonyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-methanesulfonyl-1H-pyrazole involves its interaction with molecular targets such as enzymes. For instance, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target enzyme .

Comparison with Similar Compounds

Properties

IUPAC Name

4-iodo-1-methylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXQROQQKXTKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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